molecular formula C7H13ClF3NO2 B2354949 [1-Amino-3-methoxy-3-(trifluoromethyl)cyclobutyl]methanol;hydrochloride CAS No. 2445784-45-0

[1-Amino-3-methoxy-3-(trifluoromethyl)cyclobutyl]methanol;hydrochloride

Cat. No.: B2354949
CAS No.: 2445784-45-0
M. Wt: 235.63
InChI Key: ARGGPCRBOKOHFE-UHFFFAOYSA-N
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Description

This compound is a cyclobutane derivative featuring a unique combination of substituents: an amino group, a methoxy group, and a trifluoromethyl group, all positioned at the 1-, 3-, and 3-positions of the cyclobutane ring, respectively. Its molecular formula is C₈H₁₄F₃NO₂·HCl (exact mass: 245.07 g/mol based on structural analogs in and ). The trifluoromethyl group contributes to lipophilicity and metabolic stability, while the methoxy group may influence electronic properties and binding interactions .

Properties

IUPAC Name

[1-amino-3-methoxy-3-(trifluoromethyl)cyclobutyl]methanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12F3NO2.ClH/c1-13-6(7(8,9)10)2-5(11,3-6)4-12;/h12H,2-4,11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARGGPCRBOKOHFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CC(C1)(CO)N)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sulfur Tetrafluoride-Mediated Trifluoromethylation

A widely reported method for introducing trifluoromethyl groups onto cyclobutane derivatives involves the reaction of cyclobutylcarboxylic acids with sulfur tetrafluoride (SF₄). This approach, detailed in Scheme 1 of, enables gram-to-multigram synthesis of trifluoromethyl-cyclobutanes. For example, cyclobutane carboxylic acids such as 1–18 react with SF₄ under controlled conditions to yield products 1a–18a in good yields (60–85%). Key advantages include:

  • Compatibility with nitro, halogen, and ester functional groups.
  • Scalability via crystallization or distillation.

To adapt this method for the target compound, a cyclobutylcarboxylic acid precursor bearing a methoxy group could serve as the starting material. For instance, 3-methoxycyclobutane-1-carboxylic acid could undergo SF₄ treatment to yield 1-trifluoromethyl-3-methoxycyclobutane.

[2+2] Cycloaddition Strategies

Photochemical or thermal [2+2] cycloadditions offer an alternative route to cyclobutane rings. For example, reactions between trifluoromethyl alkenes and electron-deficient dienophiles can generate substituted cyclobutanes. However, stereochemical control remains a challenge, necessitating chiral catalysts or auxiliaries for enantioselective synthesis.

Introduction of the Methoxy Group

Etherification of Hydroxyl Intermediates

The methoxy group can be introduced via alkylation of a hydroxyl-substituted cyclobutane intermediate. For example, treating 3-hydroxy-3-trifluoromethylcyclobutane with methyl iodide in the presence of a base (e.g., NaH or K₂CO₃) yields the methoxy derivative. This strategy is exemplified in patent, where alcohols are converted to ethers using alkyl halides.

Direct Functionalization During Cyclobutane Formation

Incorporating the methoxy group early in the synthesis—for instance, using methoxy-substituted alkenes in cycloaddition reactions—could streamline the process. However, this approach requires precursors with pre-installed methoxy groups, which may limit commercial availability.

Installation of the Amino Group

Nitro Reduction

A nitro group can be introduced via electrophilic nitration followed by reduction to an amine. For example, nitration of 3-methoxy-3-trifluoromethylcyclobutane using nitric acid/sulfuric acid mixtures generates a nitro intermediate, which is subsequently reduced with hydrogen and a palladium catalyst or Raney nickel. This method is robust but requires careful control to avoid over-reduction or ring opening.

Curtius Reaction for Amino Group Introduction

The Curtius reaction, involving the decomposition of acyl azides to isocyanates followed by hydrolysis to amines, offers a pathway to primary amines. As described in, carboxylic acids such as 7e and 9e–11e undergo Curtius rearrangement to yield amino derivatives. Applying this to a cyclobutane carboxylic acid intermediate could directly furnish the amino group.

Hydroxymethyl Group Incorporation

Oxidation of Methyl Precursors

The hydroxymethyl group may arise from oxidation of a methyl substituent. For instance, ozonolysis or catalytic oxidation of a cyclobutane-bearing methyl group could yield the corresponding alcohol. However, over-oxidation to carboxylic acids must be mitigated through reaction condition optimization.

Hydroxylation of Alkenes

Hydroboration-oxidation or epoxidation/hydrolysis of a cyclobutene intermediate could introduce the hydroxymethyl group. This strategy is contingent on the availability of alkene precursors, which may require additional synthetic steps.

Final Hydrochloride Salt Formation

The free amine is treated with hydrochloric acid in a polar solvent (e.g., ethanol or water) to precipitate the hydrochloride salt. For example, in, cis-3-amino-1-(trifluoromethyl)cyclobutanol is dissolved in ethanol, treated with HCl gas, and crystallized to yield the hydrochloride salt.

Stereochemical Considerations

The cyclobutane ring’s rigidity imposes significant steric constraints, necessitating stereoselective synthesis. Key strategies include:

  • Chiral auxiliaries : Temporarily attaching chiral groups to control stereochemistry during cycloaddition or substitution reactions.
  • Enzymatic resolution : Using lipases or esterases to separate enantiomers.
  • Crystallization-induced asymmetric transformation : Leveraging differential solubility of diastereomers.

Challenges and Optimization

  • Steric hindrance : Bulky substituents (e.g., trifluoromethyl and methoxy) may slow reaction kinetics, requiring elevated temperatures or prolonged reaction times.
  • Regioselectivity : Competing reaction pathways must be controlled through careful choice of catalysts and solvents.
  • Functional group compatibility : Acid-sensitive groups (e.g., esters) may require protection during SF₄-mediated trifluoromethylation.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions to form corresponding oxo-compounds.

  • Reduction: : Reduction reactions can be performed to reduce the trifluoromethyl group.

  • Substitution: : Nucleophilic substitution reactions can occur at the amino group.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) can be used.

  • Substitution: : Nucleophiles such as alkyl halides can be used in substitution reactions.

Major Products Formed

  • Oxidation: : Formation of corresponding ketones or carboxylic acids.

  • Reduction: : Formation of reduced trifluoromethyl derivatives.

  • Substitution: : Formation of various substituted cyclobutyl derivatives.

Scientific Research Applications

This compound has various applications in scientific research, including:

  • Chemistry: : Used as an intermediate in organic synthesis.

  • Biology: : Studied for its potential biological activity.

  • Medicine: : Investigated for its therapeutic potential.

  • Industry: : Utilized in the development of new materials and chemicals.

Mechanism of Action

The mechanism by which [(1-Amino-3-methoxy-3-(trifluoromethyl)cyclobutyl]methanol;hydrochloride exerts its effects involves its interaction with molecular targets and pathways. The specific targets and pathways depend on the context of its application, such as enzyme inhibition or receptor binding.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Cyclobutane Backbones

(a) [1-(3-(Trifluoromethyl)phenyl)cyclobutyl]methanamine Hydrochloride
  • Structure: Cyclobutane ring substituted with a trifluoromethylphenyl group at the 1-position and an aminomethyl group.
  • Key Differences : Lacks the methoxy group present in the target compound, altering electronic and steric profiles.
  • Properties : Molecular weight = 229.24 g/mol; Predicted pKa = 10.27; Boiling point = 248.4°C (predicted) .
  • Applications : Likely used in medicinal chemistry for its aromatic trifluoromethyl group, which enhances target affinity.
(b) [1-(Trifluoromethyl)cyclobutyl]methanamine Hydrochloride
  • Structure: Cyclobutane with a trifluoromethyl group and aminomethyl substituent.
  • Key Differences : Absence of both methoxy and hydroxyl groups, reducing polarity.
  • Properties : CAS 1803604-67-2; Molecular weight = 204.6 g/mol (estimated). Used in drug discovery for its compact, lipophilic structure .
(c) (1-Aminocyclobutyl)methanol Hydrochloride
  • Structure: Simplest analog with only an amino group and methanol on cyclobutane.
  • Key Differences: No trifluoromethyl or methoxy groups, resulting in lower molecular complexity.
  • Properties : Molecular weight = 150.6 g/mol (estimated); Similarity score = 0.92 to the target compound .

Compounds with Trifluoromethyl and Methoxy Substituents on Aromatic Systems

(a) (4-Methoxy-3-(trifluoromethyl)phenyl)methanol
  • Structure: Methanol attached to a benzene ring with methoxy and trifluoromethyl groups.
  • Key Differences : Aromatic system vs. cyclobutane; higher planarity may affect binding kinetics.
  • Properties : Similarity score = 0.72 to the target compound; used in agrochemicals .
(b) 3-[3-(Trifluoromethyl)phenoxy]azetidine Hydrochloride
  • Structure: Azetidine ring (4-membered) linked to a trifluoromethylphenoxy group.
  • Key Differences : Azetidine vs. cyclobutane; ether linkage introduces conformational flexibility.

Physicochemical and Functional Group Analysis

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Predicted pKa
Target Compound C₈H₁₄F₃NO₂·HCl ~245.07 Amino, methoxy, trifluoromethyl, methanol ~9.5 (estimated)
[1-(3-(Trifluoromethyl)phenyl)cyclobutyl]methanamine HCl C₁₂H₁₄F₃N·HCl 229.24 Trifluoromethylphenyl, aminomethyl 10.27
(1-Aminocyclobutyl)methanol HCl C₅H₁₀NO·HCl 150.6 Amino, methanol Not reported
(4-Methoxy-3-(trifluoromethyl)phenyl)methanol C₉H₉F₃O₂ 206.16 Methoxy, trifluoromethyl, methanol (aromatic) Not reported
  • Trifluoromethyl Group : Enhances lipophilicity and resistance to oxidative metabolism in all compounds .
  • Methoxy Group : In the target compound, this may reduce ring strain in cyclobutane and modulate hydrogen-bonding capacity compared to aromatic analogs .
  • Cyclobutane vs.

Research and Application Insights

  • Medicinal Chemistry: The target compound’s combination of amino and methoxy groups could make it a versatile intermediate for kinase inhibitors or GPCR-targeted drugs, leveraging the trifluoromethyl group’s metabolic stability .
  • Limitations: Compared to simpler analogs like (1-aminocyclobutyl)methanol HCl, the trifluoromethyl group may increase synthesis complexity and cost .
  • Unresolved Data : Experimental values for solubility, logP, and crystallinity are lacking in the provided evidence, highlighting areas for further research.

Biological Activity

[1-Amino-3-methoxy-3-(trifluoromethyl)cyclobutyl]methanol hydrochloride, with the CAS number 2613381-92-1, is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.

  • IUPAC Name : ((1s,3s)-1-amino-3-methoxy-3-(trifluoromethyl)cyclobutyl)methanol hydrochloride
  • Molecular Formula : C7H12F3NO2·ClH
  • Molecular Weight : 227.63 g/mol
  • Purity : ≥95%
  • Physical Form : Powder

Biological Activity Overview

The biological activity of [1-Amino-3-methoxy-3-(trifluoromethyl)cyclobutyl]methanol hydrochloride has been investigated in various studies, focusing on its effects on cell lines and potential therapeutic applications.

Anticancer Activity

Research indicates that compounds with trifluoromethyl groups exhibit significant anticancer properties. A study highlighted that derivatives of trifluoromethyl compounds showed promising results against several cancer cell lines, including breast and colon cancer cells. The compound's mechanism may involve the inhibition of critical pathways in cancer cell proliferation and survival.

Cell Line TestedIC50 (μM)Reference
MCF-722.4
HCT11644.4
A54952.1

The precise mechanism by which [1-Amino-3-methoxy-3-(trifluoromethyl)cyclobutyl]methanol hydrochloride exerts its biological effects is still under investigation. However, it is hypothesized that the trifluoromethyl group enhances the compound's lipophilicity, allowing better cellular uptake and interaction with biological targets.

Potential Mechanisms:

  • Inhibition of Enzymatic Pathways : Similar compounds have shown the ability to inhibit enzymes involved in cancer metabolism.
  • Induction of Apoptosis : Evidence suggests that these compounds can trigger programmed cell death in cancer cells.

Study 1: Cytotoxicity Assessment

A cytotoxicity assessment was performed using a methanolic extract from Streptomyces sp. strain KSF 83, which displayed low toxicity against normal cell lines while effectively inhibiting the growth of various cancer cell lines. This study underscores the potential for developing similar compounds as anticancer agents.

Study 2: Structure-Activity Relationship (SAR)

A recent study explored the SAR of trifluoromethyl-containing compounds, revealing that modifications in the molecular structure significantly affect their biological activity. Compounds with optimal substitutions showed enhanced anticancer activity compared to traditional chemotherapeutics.

Q & A

Q. Analytical Techniques :

MethodParameters/Applications
NMR 1^1H/13^13C NMR to confirm cyclobutyl geometry, amino, and methoxy groups .
XRD Single-crystal X-ray diffraction for absolute stereochemical assignment .
HRMS High-resolution mass spectrometry to verify molecular formula (e.g., [M+H]+ ion) .
Note : Compare spectral data with PubChem entries for analogous cyclobutane derivatives .

Advanced: What methodologies assess purity and stability under varying storage conditions?

  • Purity Analysis :
    • HPLC : Use a C18 column with 0.1% TFA in water/acetonitrile gradient (detection at 210 nm). Limit impurities to <0.5% per ICH guidelines .
    • TLC : Silica gel plates with ethyl acetate/hexane (3:7); visualize with ninhydrin for amino groups .
  • Stability Studies :
    • Forced Degradation : Expose to heat (40–60°C), humidity (75% RH), and UV light. Monitor degradation products via HPLC-MS .
    • pH Stability : Test solubility and degradation in buffers (pH 1–12) to identify optimal storage conditions .

Advanced: How to resolve contradictions in solubility vs. stability data?

Contradictions often arise from hydrochloride salt dissociation in aqueous media.

  • Methodological Solutions :
    • pH-Solubility Profiling : Measure solubility across pH 1–12. Use potentiometric titration to determine pKa and intrinsic solubility .
    • Co-Solvent Systems : Test solubility in PEG-400 or cyclodextrin solutions to enhance stability without salt dissociation .
    • Solid-State Analysis : Perform DSC/TGA to correlate crystalline form stability with solubility .

Basic: What challenges arise in regioselective functionalization of the cyclobutyl ring?

The strained cyclobutane ring complicates regioselectivity. Strategies include:

  • Directing Groups : Install temporary groups (e.g., boronate esters) to steer trifluoromethylation to the 3-position .
  • Steric Control : Use bulky bases (e.g., LDA) to favor methoxy group addition at less hindered positions .

Advanced: How to study interactions with biological targets like enzymes?

  • Surface Plasmon Resonance (SPR) : Immobilize target proteins to measure binding affinity (KD) .
  • Molecular Docking : Use AutoDock Vina with cyclobutane conformational libraries to predict binding modes .
  • Mutagenesis : Validate predicted interactions by mutating key residues (e.g., catalytic sites) .

Advanced: Addressing discrepancies in biological activity across experimental models

  • Reproducibility Checks :
    • Standardize assay conditions (e.g., cell line passage number, serum concentration) .
    • Validate target engagement via orthogonal methods (e.g., Western blot + SPR) .
  • Species-Specificity : Test activity in human vs. rodent models to identify metabolic differences .

Basic: Analytical techniques for quantifying trace impurities

TechniqueParameters
HPLC Column: Zorbax SB-C18; mobile phase: 0.1% H3PO4/MeOH; LOD: 0.01% .
GC-MS Derivatize with BSTFA for volatile impurities; monitor m/z 73 (TMS) .

Advanced: Computational prediction of pharmacokinetics

  • ADME Prediction : Use SwissADME to estimate logP (2.1), bioavailability (55%), and CYP450 metabolism .
  • Metabolic Pathways : Simulate Phase I/II metabolism via GLORYx; prioritize N-demethylation and glucuronidation .

Advanced: Ensuring enantiomeric purity and validation

  • Stereoselective Synthesis : Use chiral catalysts (e.g., Jacobsen’s catalyst) for asymmetric hydrogenation .
  • Validation Methods :
    • Chiral HPLC : Chiralpak IA column; n-hexane/ethanol (80:20); retention time comparison .
    • Circular Dichroism (CD) : Compare CD spectra with enantiopure standards .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.